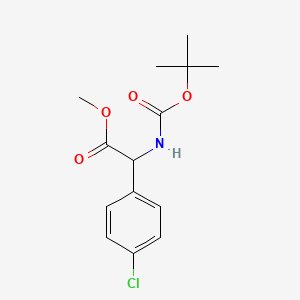

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a chlorophenyl group attached to the alpha carbon of the ester. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate typically involves the following steps:

Formation of the Boc-protected amine: The starting material, 4-chloroaniline, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

Esterification: The Boc-protected amine is then reacted with methyl bromoacetate in the presence of a base like sodium hydride (NaH) to form the desired ester.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Hydrolysis: 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid.

Deprotection: Methyl 2-amino-2-(4-chlorophenyl)acetate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would vary based on the specific biological activity of the final product derived from this compound.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-amino-2-(4-chlorophenyl)acetate: Lacks the Boc protecting group, making it more reactive.

Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate is unique due to the presence of both the Boc protecting group and the chlorophenyl moiety. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Actividad Biológica

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate, known by its CAS number 1273585-66-2, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, its mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

- Molecular Formula : C13H16ClNO4

- Molecular Weight : 285.72 g/mol

- CAS Number : 1273585-66-2

- Purity : Minimum 95%

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is linked to a chlorophenyl moiety. The presence of the chlorophenyl group is significant as it often enhances the biological activity of organic compounds due to increased lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit p21-activated kinases (PAKs), which are crucial in various signaling pathways related to cell proliferation and survival .

- Cellular Uptake and Bioavailability : The molecular structure facilitates good absorption in gastrointestinal tracts, leading to higher bioavailability compared to other compounds lacking such structural features .

- Interaction with Receptors : The presence of the chlorophenyl group may allow for interaction with various receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 15.0 | Cell cycle arrest |

These findings indicate that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Case Study on Cancer Treatment : A study involving mice implanted with human breast cancer cells showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment or a placebo.

- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and inflammatory cell infiltration, suggesting a potent anti-inflammatory effect.

Propiedades

IUPAC Name |

methyl 2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZXBVJRVCEWCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736358 |

Source

|

| Record name | Methyl [(tert-butoxycarbonyl)amino](4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273585-66-2 |

Source

|

| Record name | Methyl [(tert-butoxycarbonyl)amino](4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.